![molecular formula C21H25ClO3 B1208380 ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate CAS No. 62516-91-0](/img/structure/B1208380.png)
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate
描述
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a chloro group, a phenyl ring, and an ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate typically involves multiple steps. One common method is the esterification of 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionic acid.
Reduction: The major product is 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propanol.
Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate when using sodium methoxide.
科学研究应用
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chloro group and phenyl ring contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a benzene ring, used in fragrances and as a solvent.
Uniqueness
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the chloro group and the phenyl ring makes it distinct from simpler esters, providing it with unique chemical and physical properties.
属性
CAS 编号 |
62516-91-0 |
|---|---|
分子式 |
C21H25ClO3 |
分子量 |
360.9 g/mol |
IUPAC 名称 |
ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate |
InChI |
InChI=1S/C21H25ClO3/c1-4-24-20(23)19(22)14-16-10-12-18(13-11-16)25-15-21(2,3)17-8-6-5-7-9-17/h5-13,19H,4,14-15H2,1-3H3 |
InChI 键 |
KIZXRDIROMPMKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl |
同义词 |
AL 294 AL-294 ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
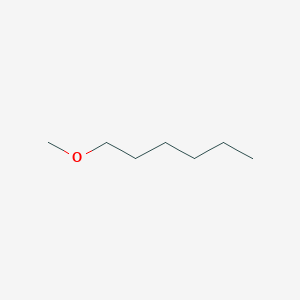
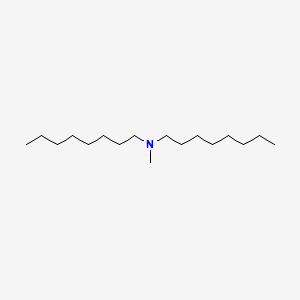
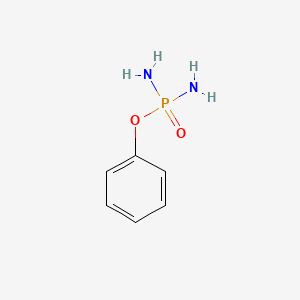
![(1S)-spiro[2,3-dihydro-1H-naphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,8-diol](/img/structure/B1208305.png)
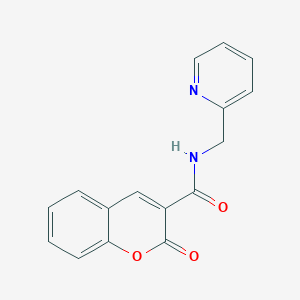
![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)
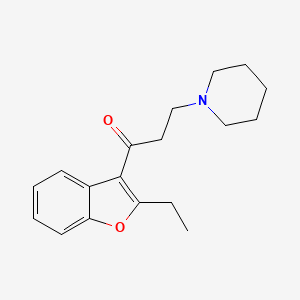
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
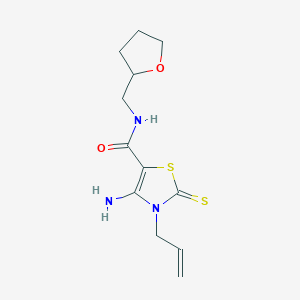
![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
